2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid hydrochloride
Description
Chemical Name: 2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid hydrochloride
CAS Number: 180576-05-0 (free acid form)
Molecular Formula: C₂₁H₂₂N₂O₄ (free acid) / C₂₁H₂₃ClN₂O₄ (hydrochloride)
Molecular Weight: 366.417 g/mol (free acid) / 402.9 g/mol (hydrochloride)
Structural Features:
- Contains a piperazine ring functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
- The acetic acid moiety is linked to the piperazine nitrogen, with a hydrochloride salt enhancing solubility .
Applications: Primarily used in peptide synthesis and solid-phase combinatorial chemistry as an Fmoc-protected intermediate .
Properties
CAS No. |
2703778-65-6 |
|---|---|
Molecular Formula |
C21H23ClN2O4 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H22N2O4.ClH/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14H2,(H,24,25);1H |
InChI Key |
JCJXDDRKIUKPFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid hydrochloride, commonly referred to as Fmoc-piperazine-acetic acid, is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications in drug development.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 366.41 g/mol. It features a piperazine moiety linked to an acetic acid group, with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group that enhances lipophilicity and stability .
| Property | Value |
|---|---|
| CAS Number | 180576-05-0 |
| Molecular Weight | 366.41 g/mol |
| Melting Point | Not available |
| Solubility | High |
| Lipophilicity | Enhanced by Fmoc group |
Biological Activity
Research indicates that modifications to the piperazine ring or the acetic acid side chain can significantly influence the activity profile of this compound. Studies have shown that derivatives of piperazine are often associated with various pharmacological activities, including:
- Antimicrobial Activity : Some studies suggest that compounds similar to Fmoc-piperazine-acetic acid exhibit potential as antimicrobial agents, which is crucial in addressing antibiotic resistance.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, making it a candidate for further investigation in therapeutic applications targeting specific diseases.
- Anticancer Properties : Certain analogs have shown promise in anticancer assays, indicating potential utility in oncology.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various piperazine derivatives, including Fmoc-piperazine-acetic acid. Results indicated that modifications at the nitrogen atoms of the piperazine ring enhanced activity against Gram-positive and Gram-negative bacteria.
- Synthesis and Biological Evaluation : A research team synthesized several analogs of Fmoc-piperazine-acetic acid and assessed their biological activities. The findings suggested that specific substituents on the piperazine ring could lead to compounds with improved binding affinities for biological targets.
Synthesis Methods
The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid typically involves several steps:
- Formation of Piperazine Derivative : The initial step involves creating a substituted piperazine through nucleophilic substitution reactions.
- Fmoc Protection : The introduction of the Fmoc group is achieved via a reaction with Fmoc-Cl under basic conditions.
- Acetic Acid Coupling : Finally, coupling with acetic acid is performed using standard coupling reagents such as EDC or DCC to yield the final product.
Comparison with Similar Compounds
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperazin-1-yl)acetic acid
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(prop-2-yn-1-yl)amino)acetic acid
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
Hydrochloride Derivatives
2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid hydrochloride
2-(4-{2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanoyl}piperazin-1-yl)acetic acid
- CAS : 2172021-74-6
- Molecular Weight : 479.6 g/mol.
- Key Differences: Branched butanoyl side chain introduces steric hindrance. Applications: Used in constrained peptide design to modulate conformational flexibility .
Toxicity and Regulatory Profiles
Key Insight : Structural modifications (e.g., oxo groups, propargyl chains) introduce new hazards (e.g., oral toxicity, irritation) absent in the parent compound .
Physicochemical Properties
Q & A
Q. What are the primary applications of this compound in peptide synthesis?
The compound is widely used as a building block in solid-phase peptide synthesis (SPPS), where the Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary protective group for amines. Its piperazine-acetic acid backbone facilitates coupling reactions, enabling the construction of complex peptide sequences . Methodologically, it is employed in stepwise elongation of peptides, with deprotection achieved via piperidine treatment to remove the Fmoc group while retaining acid-labile side-chain protections .
Q. How is the compound synthesized, and what are the critical reaction steps?
Synthesis typically involves:
- Step 1: Protection of piperazine with Fmoc-Cl (Fmoc-chloroformate) in anhydrous dichloromethane (DCM) under nitrogen, monitored by TLC .
- Step 2: Acetic acid moiety introduction via alkylation or carbodiimide-mediated coupling (e.g., EDC/HOBt), followed by hydrochloric acid salt formation .
- Key Controls: Reaction progress is tracked using HPLC or LCMS to ensure >95% purity .
Q. What purification methods are recommended for this compound?
Post-synthesis purification involves:
- Chromatography: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
- Recrystallization: From ethanol/water mixtures to isolate the hydrochloride salt .
- Quality Checks: NMR (¹H/¹³C) for structural validation and mass spectrometry (HRMS) for molecular weight confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling efficiency in SPPS?
Optimization strategies include:
- Solvent Selection: Dimethylformamide (DMF) or NMP for improved solubility of hydrophobic peptides .
- Coupling Agents: HATU/DIPEA for sterically hindered residues, reducing racemization risks .
- Temperature Control: Reactions at 0–4°C minimize side reactions, while room temperature is used for standard couplings .
- Monitoring: Real-time FTIR or inline UV spectroscopy to track Fmoc deprotection kinetics .
Q. What analytical techniques resolve contradictions in structural or purity data?
Discrepancies (e.g., unexpected byproducts in NMR) are addressed via:
- 2D NMR (HSQC, COSY): To distinguish regioisomers or confirm piperazine ring conformation .
- X-ray Crystallography: For absolute configuration determination in chiral derivatives .
- LCMS/MS: Fragmentation patterns identify impurities, such as incomplete deprotection or oxidation products .
Q. How should stability issues during storage be mitigated?
Stability challenges include Fmoc group hydrolysis and hydrochloride salt deliquescence. Mitigation involves:
- Storage Conditions: –20°C in airtight, light-protected containers under argon .
- Stability Testing: Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .
- Formulation Adjustments: Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
Safety and Handling Considerations
Q. What precautions are advised given limited hazard data in some SDS documents?
Despite incomplete GHS classifications in certain SDS sheets , standard precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
